![molecular formula C17H26N4 B4453742 [(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine](/img/structure/B4453742.png)
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine
Descripción general
Descripción
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine is a compound that features an indole ring substituted with an ethyl group and a piperazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the piperazine ring further enhances its potential pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine typically involves the coupling of an indole derivative with a piperazine derivative. One common method is the N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or piperazine rings.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing biological processes such as cell signaling and enzyme activity . The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
N-methyltryptamine: An indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring.
Tryptamine: A simple indole derivative with biological activity.
Uniqueness
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine is unique due to the combination of the indole and piperazine rings, which confer distinct pharmacological properties. This combination enhances its potential for diverse biological activities and therapeutic applications.
Propiedades
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]-2-piperazin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4/c1-2-21-14-15(16-5-3-4-6-17(16)21)13-19-9-12-20-10-7-18-8-11-20/h3-6,14,18-19H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSIYSCIXHZDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNCCN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B4453661.png)
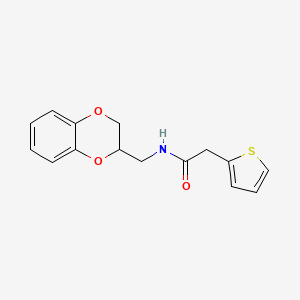
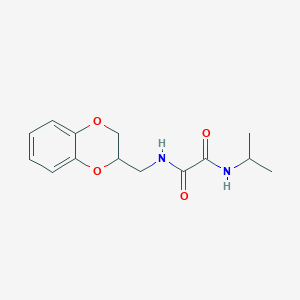
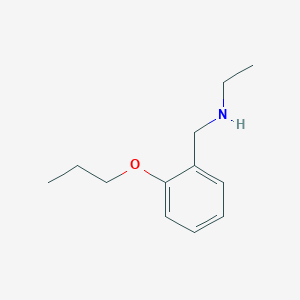
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B4453703.png)
![5'-chloro-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4453712.png)
![5'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4453720.png)
![N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B4453726.png)
![[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE](/img/structure/B4453741.png)
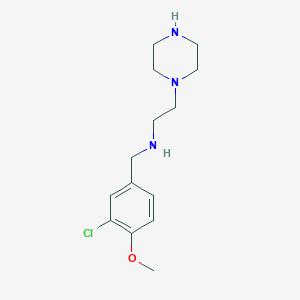
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4453752.png)
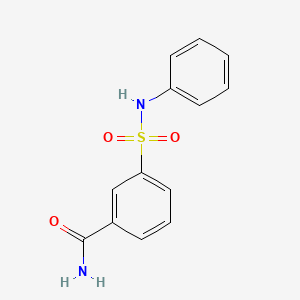
![3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4453765.png)
![3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4453770.png)
